MRS1477

Übersicht

Beschreibung

MRS-1477 ist eine synthetische organische Verbindung, die als positiver allosterischer Modulator des transienten Rezeptorpotenzial-Vanilloid-1 (TRPV1)-Kationenkanals wirkt. Diese Verbindung ist bekannt für ihre Fähigkeit, die Aktivität von TRPV1 in Gegenwart von Capsaicin zu verstärken, einer in Chilischoten vorkommenden Verbindung, die TRPV1 aktiviert .

Wissenschaftliche Forschungsanwendungen

MRS-1477 has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of dihydropyridine derivatives.

Biology: Investigated for its role in modulating TRPV1 activity in various cell types.

Medicine: Explored for its potential analgesic effects due to its modulation of TRPV1, which is involved in pain perception.

Industry: Used in the development of new pharmaceuticals targeting TRPV1 .

Wirkmechanismus

Target of Action

MRS1477, also known as ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate, primarily targets the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) . TRPV1 is a high-conductance, nonselective cation channel strongly expressed in nociceptive primary afferent neurons of the peripheral nervous system .

Mode of Action

This compound acts as a positive allosteric modulator of TRPV1 . It enhances the activation of TRPV1 by capsaicin, a potent natural TRPV1 agonist . This compound is ineffective if given alone .

Biochemical Pathways

The activation of TRPV1 channels by this compound leads to an increase in intracellular calcium levels . This triggers a cascade of events, including increased production of reactive oxygen species and activation of caspase-3 and -9 . These biochemical changes lead to apoptosis, or programmed cell death .

Pharmacokinetics

It’s known that this compound can be administered systemically

Result of Action

The primary result of this compound action is the induction of apoptosis in cancer cells . Specifically, this compound has been shown to increase the fraction of apoptotic cells in MCF7 breast cancer cell lines . This effect is even more pronounced when this compound is administered together with capsaicin .

Action Environment

The efficacy of this compound can be influenced by the presence of other compounds. For example, this compound is a positive allosteric modulator of TRPV1 only in the presence of capsaicin . Additionally, the action of this compound can be inhibited by capsazepine, a TRPV1 blocker . The environment within the cell, such as the presence of endogenous TRPV1 agonists, can also influence the action of this compound .

Biochemische Analyse

Biochemical Properties

MRS1477 has been found to interact with TRPV1, a cation channel highly expressed in primary afferent unmyelinated C- and lightly-myelinated Aδ-fibers . It potentiates the activation of TRPV1 by vanilloids and acidic pH . This compound itself does not have any detectable intrinsic agonist activity .

Cellular Effects

In MCF7 breast cancer cells, the addition of this compound evokes Ca2+ signals . This indicates that MCF7 cells not only express functional TRPV1 channels, but also produce endogenous TRPV1 agonists . The fraction of apoptotic cells was increased after 3 days incubation with capsaicin (10 μM) paralleled by increased reactive oxygen species production and caspase activity .

Molecular Mechanism

This compound acts as a positive allosteric modulator of TRPV1 . It enhances the activation of TRPV1 by capsaicin, leading to an increase in Ca2+ signals in MCF7 cells . This results in increased reactive oxygen species production and caspase activity, leading to apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound were observed after 3 days of incubation with capsaicin . Capsaicin-evoked TRPV1-mediated current density levels were increased after 3 days incubation with this compound .

Dosage Effects in Animal Models

The tumor growth in MCF7 tumor-bearing immunodeficient mice was not significantly decreased after treatment with this compound (10 mg/kg body weight, i.p., injection twice a week) .

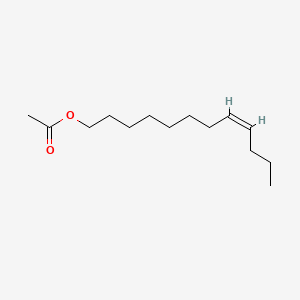

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

MRS-1477 ist ein Dihydropyridin-Derivat. Die Synthese von MRS-1477 umfasst mehrere Schritte, darunter die Bildung des Dihydropyridinrings und die Einführung verschiedener Substituenten. Die wichtigsten Schritte in der Synthese umfassen:

Bildung des Dihydropyridinrings: Dieser Schritt beinhaltet typischerweise die Hantzsch-Dihydropyridinsynthese, die die Kondensation eines Aldehyds, eines β-Ketoesters und Ammoniaks oder eines Amins umfasst.

Einführung von Substituenten: Verschiedene Substituenten werden durch nukleophile Substitutionsreaktionen in den Dihydropyridinring eingeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion von MRS-1477 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von großtechnischen Reaktoren und Reinigungstechniken wie Umkristallisation und Chromatographie, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MRS-1477 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: MRS-1477 kann Oxidationsreaktionen unterliegen, insbesondere am Schwefelatom in der Methoxyethylsulfanylcarbonylgruppe.

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten und diese in Alkohole umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können an verschiedenen Positionen am Dihydropyridinring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Alkohole und substituierte Dihydropyridinderivate .

Wissenschaftliche Forschungsanwendungen

MRS-1477 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Dihydropyridinderivaten zu untersuchen.

Biologie: Untersucht wurde seine Rolle bei der Modulation der TRPV1-Aktivität in verschiedenen Zelltypen.

Medizin: Erforscht wurde sein Potenzial als Analgetikum aufgrund seiner Modulation von TRPV1, das an der Schmerzempfindung beteiligt ist.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika verwendet, die auf TRPV1 abzielen .

Wirkmechanismus

MRS-1477 übt seine Wirkung aus, indem es an den TRPV1-Kationenkanal bindet und seine Aktivität in Gegenwart von Capsaicin verstärkt. Diese positive allosterische Modulation erhöht den Einstrom von Kalziumionen in die Zelle, was zu verschiedenen nachgeschalteten Effekten führt. Die molekularen Ziele umfassen den TRPV1-Kanal, und die beteiligten Signalwege umfassen Kalzium-Signalwege .

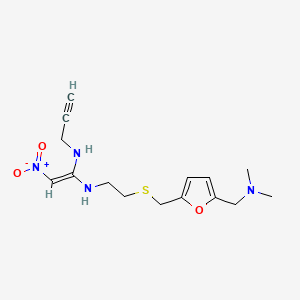

Vergleich Mit ähnlichen Verbindungen

MRS-1477 ist unter den TRPV1-Modulatoren aufgrund seiner spezifischen Struktur und Wirkungsweise einzigartig. Ähnliche Verbindungen umfassen:

Capsaicin: Der natürliche Ligand für TRPV1, der den Kanal direkt aktiviert.

Resiniferatoxin: Ein potenter TRPV1-Agonist, der den Kanal mit höherer Potenz als Capsaicin aktiviert.

AMG517: Ein synthetischer TRPV1-Antagonist, der die Aktivität des Kanals hemmt

MRS-1477 zeichnet sich durch seine positive allosterische Modulation aus, die die Aktivität von TRPV1 in Gegenwart von Capsaicin verstärkt, ohne den Kanal direkt zu aktivieren .

Eigenschaften

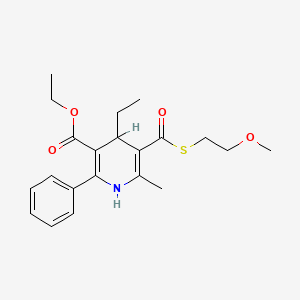

IUPAC Name |

ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S/c1-5-16-17(21(24)27-13-12-25-4)14(3)22-19(15-10-8-7-9-11-15)18(16)20(23)26-6-2/h7-11,16,22H,5-6,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVMFYWYJCPZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=C(NC(=C1C(=O)OCC)C2=CC=CC=C2)C)C(=O)SCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

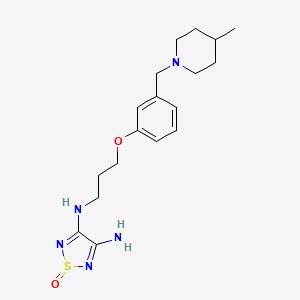

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

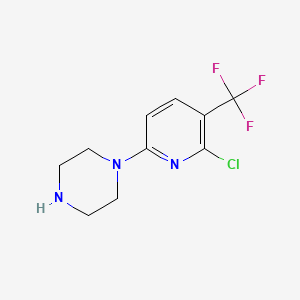

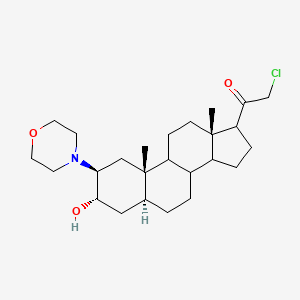

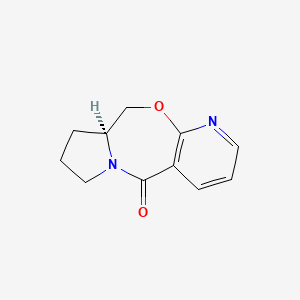

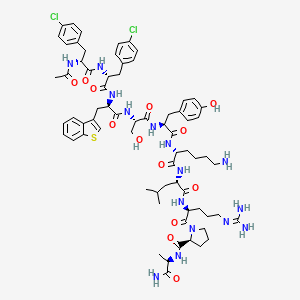

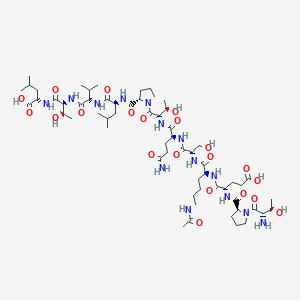

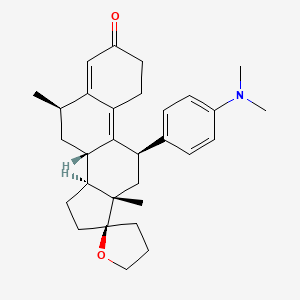

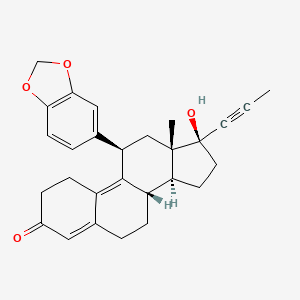

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)

![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)

![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1677477.png)

![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)